molecular formula C22H22ClFN2O3S B2540072 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892776-25-9

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2540072
CAS No.: 892776-25-9
M. Wt: 448.94
InChI Key: QHRCITICNSLFIL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorobenzenesulfonyl group, a fluorine atom, a propyl group, and a pyrrolidinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride and a suitable base such as pyridine.

    Alkylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, pyridine

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI)

    Sulfonylating Agents: Chlorobenzenesulfonyl chloride

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure and functional groups may impart specific biological activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

    Modulating Receptors: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and downstream signaling pathways.

    Altering Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline: This compound lacks the fluorine and propyl groups, which may result in different chemical properties and biological activities.

    3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline: This compound has a methoxy group instead of a fluorine atom, which may affect its reactivity and interactions with molecular targets.

    3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine: This compound has additional fluorine atoms and a different core structure, which may result in distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-2-9-26-14-21(30(28,29)16-7-5-15(23)6-8-16)22(27)17-12-18(24)20(13-19(17)26)25-10-3-4-11-25/h5-8,12-14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCITICNSLFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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